molecular formula C3H5O3P B14744551 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane CAS No. 279-53-8

2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane

Cat. No.: B14744551
CAS No.: 279-53-8
M. Wt: 120.04 g/mol
InChI Key: XWBYCZXDNPEKPR-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is a bicyclic organophosphorus compound with the molecular formula C₃H₅O₃P and a molecular weight of 120.0438 g/mol . This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane typically involves the reaction of pentaerythritol with phosphorus oxychloride in an anhydrous solvent such as dioxane . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates.

    Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various phosphates and substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and enzyme inhibition. The phosphorus atom in the compound plays a crucial role in these interactions, acting as a coordination site for metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is unique due to its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in various applications, particularly in the formation of metal complexes and as a precursor for specialized chemicals.

Properties

CAS No.

279-53-8

Molecular Formula

C3H5O3P

Molecular Weight

120.04 g/mol

IUPAC Name

2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane

InChI

InChI=1S/C3H5O3P/c1-3-2-5-7(4-1)6-3/h3H,1-2H2

InChI Key

XWBYCZXDNPEKPR-UHFFFAOYSA-N

Canonical SMILES

C1C2COP(O1)O2

Origin of Product

United States

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